molecular formula C8H8BrNO2 B1275140 4-Amino-3-bromo-5-methylbenzoic acid CAS No. 860787-42-4

4-Amino-3-bromo-5-methylbenzoic acid

Cat. No.: B1275140
CAS No.: 860787-42-4
M. Wt: 230.06 g/mol
InChI Key: PVGKGOMPWNLCEV-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a bromine atom at the 3-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 4-amino-5-methylbenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-amino-5-methylbenzoic acid is coupled with a brominated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products can include derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

4-Amino-3-bromo-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromobenzoic acid
  • 2-Amino-3-bromo-5-methylbenzoic acid
  • 4-Amino-3-methoxybenzoic acid
  • 4-Amino-3-nitrobenzoic acid

Uniqueness

4-Amino-3-bromo-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom on the aromatic ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-amino-3-bromo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGKGOMPWNLCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405481
Record name 4-amino-3-bromo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860787-42-4
Record name 4-amino-3-bromo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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